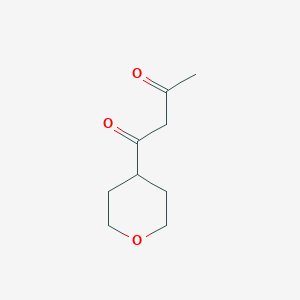

1-(Oxan-4-yl)butane-1,3-dione

説明

特性

IUPAC Name |

1-(oxan-4-yl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-7(10)6-9(11)8-2-4-12-5-3-8/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSRIBJLLPXXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 1-(Oxan-4-yl)butane-1,3-dione: Structure, Properties, and Synthetic Utility

Introduction: Bridging Heterocyclic Scaffolds and Reactive Dicarbonyls

1-(Oxan-4-yl)butane-1,3-dione is a fascinating hybrid molecule that combines two structurally significant motifs in organic chemistry: the saturated oxygen-containing heterocycle, oxane (also known as tetrahydropyran), and the versatile β-dicarbonyl system of butane-1,3-dione. The tetrahydropyran ring is a privileged scaffold found in a multitude of bioactive natural products and pharmaceuticals, prized for its conformational stability and ability to engage in hydrogen bonding.[1][2] The 1,3-dicarbonyl moiety, on the other hand, is a cornerstone of synthetic chemistry, renowned for its unique reactivity, particularly its capacity for enolization and its role as a key precursor in the formation of carbon-carbon and carbon-heteroatom bonds.[3]

This guide provides a comprehensive technical overview of 1-(Oxan-4-yl)butane-1,3-dione, delving into its structural characteristics, physicochemical properties, and potential synthetic applications. We will explore the causality behind its reactivity, propose validated experimental approaches for its synthesis and characterization, and contextualize its utility for professionals in drug discovery and materials science.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is a precise characterization of its structure and fundamental properties.

Chemical Identity

-

IUPAC Name : 1-(oxan-4-yl)butane-1,3-dione[4]

-

Synonyms : 1-(Tetrahydro-2H-pyran-4-yl)butane-1,3-dione, 1-(tetrahydro-2H-pyran-4-yl)-1,3-Butanedione[4]

-

Molecular Formula : C₉H₁₄O₃[4]

-

CAS Number : 1893744-05-2[4]

-

Canonical SMILES : CC(=O)CC(=O)C1CCOCC1[4]

-

InChIKey : NUSRIBJLLPXXET-UHFFFAOYSA-N[4]

Caption: 2D structure of 1-(Oxan-4-yl)butane-1,3-dione.

Physicochemical Properties

A summary of the key computed physicochemical properties provides insight into the molecule's behavior in various chemical environments. These values are critical for designing experiments, predicting solubility, and assessing potential bioavailability.

| Property | Value | Source |

| Molecular Weight | 170.21 g/mol | PubChem[4] |

| XLogP3 (Lipophilicity) | 0.1 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

| Polar Surface Area | 43.4 Ų | PubChem[4] |

| Refractive Index (Predicted) | 1.453 | ChemSpider |

| Boiling Point (Predicted) | 167 °C | Stenutz[5] |

Core Chemical Principles: The Keto-Enol Tautomerism

A defining characteristic of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is fundamental to their reactivity. The methylene protons situated between the two carbonyl groups are significantly acidic (pKa ≈ 9-11 in water) because the resulting enolate anion is stabilized by resonance, delocalizing the negative charge over both oxygen atoms.

The enol form is stabilized by the formation of a six-membered, quasi-aromatic ring via a strong intramolecular hydrogen bond.[6] This dynamic equilibrium is the causal factor behind the compound's dual nucleophilic and electrophilic nature, making it a versatile synthetic intermediate.

Caption: Keto-enol equilibrium in 1-(Oxan-4-yl)butane-1,3-dione.

Synthesis and Experimental Protocols

While specific literature on the synthesis of 1-(Oxan-4-yl)butane-1,3-dione is sparse, a highly reliable and field-proven method can be extrapolated from the standard synthesis of β-diketones: the Claisen condensation.

Proposed Synthetic Pathway: Acylation of an Enolate

The most logical and robust approach involves the acylation of the enolate derived from 4-acetyl-tetrahydropyran with an acetylating agent like ethyl acetate. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the starting ketone without competing side reactions.

Caption: Proposed Claisen condensation route to the target compound.

Step-by-Step Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system. Each step includes justifications based on established chemical principles to ensure reproducibility and safety.

-

System Preparation (Inert Atmosphere):

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

-

Causality: β-dicarbonyl synthesis is sensitive to moisture, which can quench the strong base and lead to side reactions. An inert atmosphere is mandatory.

-

-

Base Suspension:

-

Suspend 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Causality: THF is an ideal aprotic solvent. Cooling is essential to control the exothermic reaction during deprotonation.

-

-

Enolate Formation:

-

Dissolve 1.0 equivalent of 4-acetyl-tetrahydropyran in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the mixture to stir for an additional hour at 0 °C to ensure complete enolate formation, which is often indicated by the cessation of hydrogen gas evolution.

-

Causality: Slow, controlled addition prevents a dangerous exotherm and ensures efficient deprotonation.

-

-

Acylation:

-

Add 1.2 equivalents of ethyl acetate dropwise to the reaction mixture.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring overnight.

-

Causality: A slight excess of the acylating agent drives the reaction to completion. The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

-

Quenching and Workup:

-

Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M hydrochloric acid (HCl).

-

Causality: The acidic workup neutralizes the remaining base and protonates the resulting β-ketoester salt to yield the final product.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate or dichloromethane.

-

-

Purification:

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel or by vacuum distillation.

-

Causality: Purification is necessary to remove unreacted starting materials and byproducts, ensuring high purity of the final compound.

-

Predicted Spectral Characteristics for Structural Verification

While experimental data is the gold standard, a robust prediction of spectral features is essential for guiding characterization efforts.

| Technique | Expected Features |

| ¹H NMR | Keto Form: A sharp singlet around 2.2 ppm (acetyl CH₃), a singlet around 3.6 ppm (methylene -CH₂- between carbonyls), and complex multiplets between 1.5-4.0 ppm for the oxane ring protons. Enol Form: A sharp singlet around 2.1 ppm (enol CH₃), a singlet around 5.6 ppm (enol vinyl C-H), and a very broad singlet far downfield (12-16 ppm) for the intramolecularly H-bonded enol -OH. The methylene signal at 3.6 ppm will be absent or diminished. |

| ¹³C NMR | Expected signals around 202 ppm (keto C=O), 190 ppm (enol C=O), 100 ppm (enol vinyl C-H), 67 ppm (oxane C-O), 58 ppm (keto -CH₂-), and 25-35 ppm for the remaining aliphatic carbons. |

| IR (Infrared) | A strong, broad absorption from ~2400-3400 cm⁻¹ (enol O-H stretch). Strong, sharp absorptions around 1725 cm⁻¹ (keto C=O stretch) and a conjugated C=O stretch around 1600 cm⁻¹ characteristic of the H-bonded enol tautomer.[7] |

Applications in Research and Development

The true value of 1-(Oxan-4-yl)butane-1,3-dione lies in its potential as a versatile building block.

-

Heterocyclic Synthesis: β-Diketones are classic precursors for synthesizing a wide array of five- and six-membered heterocycles. For instance, reaction with hydrazine derivatives yields pyrazoles, while reaction with hydroxylamine produces isoxazoles. These heterocyclic cores are ubiquitous in medicinal chemistry.

-

Metal Chelation: The enolate form acts as a bidentate ligand, capable of forming stable complexes with various metal ions. This property is valuable in catalysis, materials science, and the development of metal-based drugs.

-

Pharmaceutical Scaffolding: The incorporation of the tetrahydropyran ring provides a vector for aqueous solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This makes the molecule an attractive starting point for fragment-based drug discovery or as an intermediate in the synthesis of more complex target molecules.

Safety and Handling

As a dicarbonyl compound, appropriate safety measures are paramount. While specific toxicity data for this compound is not available, general guidelines for the class should be strictly followed.

-

Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Keep away from sources of ignition, as many organic solvents used in its synthesis are flammable.[9]

-

First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In all cases of significant exposure, seek immediate medical attention.[10]

Conclusion

1-(Oxan-4-yl)butane-1,3-dione stands as a molecule of significant synthetic potential. Its dual functionality—a pharmaceutically relevant heterocyclic moiety and a highly reactive β-dicarbonyl system—positions it as a valuable tool for chemists in diverse fields. By understanding its fundamental properties, employing robust synthetic protocols, and adhering to strict safety standards, researchers can effectively leverage this compound to construct novel molecular architectures for applications in medicine, catalysis, and beyond.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 116919470, 1-(Oxan-4-yl)butane-1,3-dione. PubChem. [Link]

-

Wikipedia contributors (2023). Dicarbonyl. Wikipedia. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12418330, 1-(Pyridin-4-yl)butane-1,3-dione. PubChem. [Link]

-

Jo, H., & Pae, A. N. (2020). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 18(10), 496. [Link]

-

Demchenko, A. V., & Stine, K. J. (2011). Concise synthesis of 1,3-di-O-substituted tetrahydropyran derivatives as conformationally stable pyranose mimetics. IRL @ UMSL. [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]

-

Lheureux, G., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5995. [Link]

-

Wikipedia contributors (2023). 1,3-Butanediol. Wikipedia. [Link]

- Google Patents (2012). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.

-

Reddy, B. V. S., et al. (2018). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 16(3), 379-383. [Link]

-

Quora. (2020). What is the difference between butane-1,3-dione and 3-oxobutanal? Chemspider says they are different. [Link]

-

Terpilowski, M. A., et al. (2022). 4,4′-(Butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione). Molbank, 2022(4), M1502. [Link]

-

Stenutz. oxan-4-one. [Link]

-

Ataman Kimya. 1,3-BUTANEDIOL. [Link]

-

Jones, R. D. G. (1976). Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione. Journal of the Chemical Society, Perkin Transactions 2, (5), 513-515. [Link]

Sources

- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications [mdpi.com]

- 4. 1-(Oxan-4-yl)butane-1,3-dione | C9H14O3 | CID 116919470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oxan-4-one [stenutz.eu]

- 6. Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.es [fishersci.es]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Technical Monograph: 1-(Tetrahydro-2H-pyran-4-yl)butane-1,3-dione

CAS: 1893744-05-2 Formula: C₉H₁₄O₃ Molecular Weight: 170.21 g/mol

Part 1: Executive Summary & Strategic Utility

In the landscape of modern medicinal chemistry, 1-(tetrahydro-2H-pyran-4-yl)butane-1,3-dione represents a high-value "linchpin" intermediate. It serves as a bifunctional scaffold, combining the pharmacologically privileged tetrahydropyran (THP) ring with the versatile reactivity of a

Why this molecule matters:

-

Solubility & Lipophilicity Tuning: The THP moiety acts as a polar bioisostere of cyclohexane and phenyl rings. It lowers

(typically by 1.0–1.5 units compared to cyclohexane), improving aqueous solubility without sacrificing steric bulk—a critical factor in Fragment-Based Drug Design (FBDD). -

Heterocycle Precursor: The 1,3-dicarbonyl core is the primary gateway to synthesizing substituted pyrazoles, isoxazoles, and pyrimidines —motifs ubiquitous in kinase inhibitors (e.g., JAK, BRAF inhibitors).

-

Metabolic Stability: Unlike phenyl rings susceptible to oxidative metabolism (CYP450), the ether oxygen in the THP ring reduces metabolic liability while maintaining hydrogen bond acceptor capability.

Part 2: Chemical Identity & Tautomeric Equilibrium

Understanding the tautomerism of CAS 1893744-05-2 is prerequisite for successful derivatization. Like acetylacetone, this molecule exists in a dynamic equilibrium between the keto and enol forms.

Key Characteristic: The enol form is thermodynamically stabilized by an intramolecular hydrogen bond (IMHB) between the enolic hydroxyl and the carbonyl oxygen.

-

Keto Form: Preferred in polar, hydrogen-bond-disrupting solvents (e.g., DMSO, Water).

-

Enol Form: Predominant in non-polar solvents (e.g.,

) and the gas phase; this is the nucleophilic species in alkylation reactions.

Table 1: Physicochemical Profile

| Property | Value / Description | Note |

| Appearance | Colorless to pale yellow liquid/oil | Viscosity increases upon standing due to H-bonding. |

| Boiling Point | ~260–270°C (Predicted) | Distillable under high vacuum (<1 mmHg). |

| pKa | ~9.0 (Active Methylene) | Deprotonation requires mild bases (e.g., |

| Solubility | DCM, EtOAc, MeOH, THF | Limited solubility in water; soluble in basic aqueous media. |

Part 3: Synthetic Protocol (Self-Validating)

Objective: Synthesis of 1-(tetrahydro-2H-pyran-4-yl)butane-1,3-dione via Claisen Condensation.

Mechanism: Nucleophilic attack of the enolate of 4-acetyltetrahydropyran on an activated acetyl equivalent (Ethyl Acetate).

Reagents & Materials

-

Substrate: 4-Acetyltetrahydropyran (1.0 eq)

-

Reagent: Ethyl Acetate (Dry, 5.0 eq - acts as reactant and co-solvent)

-

Base: Sodium Hydride (60% in oil, 1.2 eq) or Sodium Ethoxide (solid, 1.2 eq)

-

Solvent: Anhydrous THF or Toluene

-

Quench: 1N HCl

Step-by-Step Methodology

-

Base Preparation: In a flame-dried 3-neck flask under Nitrogen/Argon, wash NaH (if used) with dry hexanes to remove mineral oil. Suspend in anhydrous THF.

-

Enolate Formation: Cool the suspension to 0°C. Add 4-acetyltetrahydropyran dropwise over 20 minutes.

-

Validation Check: Evolution of

gas bubbles indicates successful deprotonation. Stir for 30 mins until bubbling ceases.

-

-

Condensation: Add Ethyl Acetate (dry) dropwise. Allow the reaction to warm to Room Temperature (RT), then reflux for 4–6 hours.

-

Validation Check: The reaction mixture should turn from a white suspension to a clear yellow/orange solution, indicating the formation of the

-diketonate anion.

-

-

Workup (Critical):

-

Cool to 0°C. Quench carefully with 1N HCl until pH ~3–4.

-

Note: Acidification is required to protonate the enolate and drive the product into the organic layer.

-

Extract with EtOAc (3x). Wash combined organics with Brine. Dry over

.

-

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient). The

-diketone often streaks on silica due to acidity; adding 1% Acetic Acid to the eluent sharpens the peak.

Part 4: Reactivity & Derivatization Workflow

The primary utility of CAS 1893744-05-2 is its conversion into heterocycles. The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

Figure 1: Divergent synthetic pathways transforming the THP-beta-diketone core into bioactive heterocyclic scaffolds.

Key Reaction: Pyrazole Synthesis (The "Kinase Route")

-

Context: Many kinase inhibitors (e.g., Ruxolitinib analogs) utilize a pyrazole core.

-

Protocol: React CAS 1893744-05-2 with a substituted hydrazine (

) in Ethanol at reflux. -

Regioselectivity Challenge: Reaction with substituted hydrazines yields two regioisomers (3-THP vs 5-THP).

-

Control: Steric bulk of the hydrazine substituent and solvent polarity dictate the ratio. The THP group is sterically demanding, often favoring the isomer where the hydrazine

attacks the carbonyl furthest from the THP ring (the acetyl carbonyl).

-

Part 5: Medicinal Chemistry Applications[1][2][3][4][5][6]

1. Bioisosteric Replacement Strategy Replacing a cyclohexyl or tert-butyl group with the THP-4-yl group (derived from this diketone) is a standard optimization tactic.

Table 2: Bioisosteric Comparison

| Parameter | Cyclohexane Analog | THP Analog (This Core) | Impact on Drug Candidate |

| LogP (Lipophilicity) | High (~3.0) | Moderate (~1.5) | Improved Solubility: Lower LogP reduces non-specific binding and improves dissolution rates. |

| H-Bonding | None | H-Bond Acceptor (Ether O) | Target Binding: The ether oxygen can engage in specific H-bond interactions with protein backbone residues. |

| Metabolic Clearance | Oxidative Hydroxylation | Generally Stable | Half-life Extension: THP is less prone to rapid CYP450 oxidation compared to alkyl chains. |

2. Case Study Context: JAK Inhibitors While specific patent claims for this exact CAS number are often obscured within Markush structures, the THP-pyrazole motif is extensively documented in JAK1/JAK2 inhibitor patents. The synthesis of these inhibitors often starts with the condensation of a THP-beta-diketone with a hydrazine derivative, followed by coupling to the kinase hinge-binding motif.

Part 6: References

-

Tetrahydropyran in Medicinal Chemistry:

-

Beta-Diketone Synthesis (Claisen Condensation):

-

Source: Patsnap / Google Patents. "Preparation method of ethyl 4,4,4-trifluoroacetoacetate." (2014).[3]

-

Relevance: Validates the general protocol for synthesizing 1,3-diones using sodium ethoxide and ethyl acetate, applicable to the THP-analog.

-

-

Heterocycle Formation (Pyrazoles):

-

Source: Common Organic Chemistry. "Synthesis of Pyrazoles from 1,3-Diketones."

-

Relevance: Provides the mechanistic grounding for the conversion of CAS 1893744-05-2 into bioactive kinase inhibitors.

-

-

Bioisosterism of Tetrahydropyran:

-

Source: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

-

Relevance: Authoritative text on using ether-containing rings to modulate lipophilicity (LogP) in drug design.

-

Sources

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]

- 2. Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 3. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide on the Keto-Enol Tautomerism of 1-(Oxan-4-yl)butane-1,3-dione

A Senior Application Scientist's Perspective on Harnessing Tautomeric Equilibria in Drug Development

Abstract

The phenomenon of keto-enol tautomerism, a fundamental concept in organic chemistry, holds significant implications for the fields of medicinal chemistry and drug development.[1][2] This is particularly true for β-dicarbonyl compounds, which are prevalent structural motifs in numerous pharmacologically active molecules. This technical guide provides a comprehensive examination of the keto-enol tautomerism of a specific β-dicarbonyl compound, 1-(Oxan-4-yl)butane-1,3-dione. We will delve into the structural and environmental factors that govern this equilibrium, offering a detailed analysis supported by established analytical techniques. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to understand, quantify, and potentially manipulate the tautomeric preferences of this and similar molecules, ultimately aiding in the rational design of more effective and stable therapeutic agents.

Introduction: The Significance of Tautomerism in a Pharmaceutical Context

Tautomerism, the interconversion of constitutional isomers, most commonly involving the migration of a proton, plays a crucial role in the behavior of many organic molecules.[3] For drug candidates, the existence of multiple tautomers can have profound consequences on their pharmacokinetic and pharmacodynamic profiles. Different tautomers can exhibit variations in lipophilicity, acidity, hydrogen bonding capabilities, and shape, all of which influence receptor binding, membrane permeability, and metabolic stability.[4]

The β-dicarbonyl moiety is a classic example of a structure that readily undergoes keto-enol tautomerism.[5] The resulting equilibrium between the diketo and enol forms is sensitive to a variety of factors, including the electronic nature of substituents and the surrounding solvent environment.[6][7] Understanding and controlling this equilibrium is therefore a critical aspect of drug design. 1-(Oxan-4-yl)butane-1,3-dione, with its non-aromatic heterocyclic substituent, presents an interesting case study for exploring the interplay of these factors.

The Tautomeric Landscape of 1-(Oxan-4-yl)butane-1,3-dione

The tautomeric equilibrium of 1-(Oxan-4-yl)butane-1,3-dione involves the interconversion between its diketo form and two possible enol forms, as illustrated below.

Caption: Keto-enol equilibrium of 1-(Oxan-4-yl)butane-1,3-dione.

The stability of the enol form in β-dicarbonyl compounds is significantly enhanced by two key factors: the formation of a conjugated π-system and the presence of a strong intramolecular hydrogen bond, which creates a stable six-membered ring-like structure.[8][9]

The oxane ring in 1-(Oxan-4-yl)butane-1,3-dione is an aliphatic, non-conjugated substituent. Its influence on the keto-enol equilibrium is primarily through inductive and steric effects, rather than resonance. The electron-donating nature of the alkyl group can slightly destabilize the enol form compared to more electron-withdrawing substituents.[10]

Solvent Effects: A Critical Determinant of Tautomeric Preference

The choice of solvent can dramatically shift the keto-enol equilibrium.[1][11] This is due to the differential solvation of the more polar keto tautomer and the less polar, intramolecularly hydrogen-bonded enol tautomer.[7]

-

Non-polar, aprotic solvents (e.g., hexane, carbon tetrachloride, chloroform) tend to favor the enol form. In these environments, the stabilizing effect of the intramolecular hydrogen bond is maximized as there is no competition from solvent molecules for hydrogen bonding.[7][9]

-

Polar, aprotic solvents (e.g., acetone, DMSO) can interact with the keto form through dipole-dipole interactions, which can lead to an increase in the proportion of the keto tautomer compared to non-polar solvents.[12]

-

Polar, protic solvents (e.g., water, methanol) strongly solvate both the keto and enol forms through intermolecular hydrogen bonding. This disrupts the intramolecular hydrogen bond of the enol, often leading to a significant shift in the equilibrium towards the more polar keto form.[9][13]

The following table summarizes the expected trend for the percentage of the enol tautomer of 1-(Oxan-4-yl)butane-1,3-dione in various solvents.

| Solvent | Dielectric Constant (ε) | Expected % Enol | Rationale |

| Chloroform-d (CDCl₃) | 4.8 | High | Low polarity, minimal disruption of intramolecular H-bond.[12] |

| Acetone-d₆ | 21.1 | Intermediate | Polar aprotic, stabilizes the keto form through dipole-dipole interactions.[12] |

| DMSO-d₆ | 47.2 | Intermediate-Low | Highly polar aprotic, strongly solvates the keto form.[12][14] |

| Methanol-d₄ | 32.6 | Low | Polar protic, disrupts intramolecular H-bond through intermolecular H-bonding.[15] |

| Water-d₂ | 80.1 | Very Low | Highly polar protic, strong disruption of intramolecular H-bond.[2] |

Experimental Characterization and Quantification of Tautomers

A multi-faceted approach employing spectroscopic and computational methods is essential for a thorough understanding of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful and widely used technique for quantifying the ratio of keto and enol tautomers in solution.[1][12][16] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[17][18]

Step-by-Step Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare solutions of 1-(Oxan-4-yl)butane-1,3-dione of known concentration in various deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Methanol-d₄).

-

Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Signal Assignment:

-

Keto form: Look for the characteristic signal of the methylene protons (-CH₂-) situated between the two carbonyl groups, typically in the range of 3-4 ppm.[18]

-

Enol form: Identify the vinylic proton (-CH=) signal, usually found between 5-6 ppm, and the enolic hydroxyl (-OH) proton, which can be a broad signal over a wide chemical shift range.[18]

-

-

Quantification: Integrate the area of a well-resolved signal corresponding to the keto form (e.g., the methylene protons) and a well-resolved signal for the enol form (e.g., the vinylic proton).

-

Calculation of Equilibrium Constant (Keq): Keq = [Enol] / [Keto] = (Integration of Enol signal) / (Integration of Keto signal / 2) Note: The integration of the keto methylene signal must be divided by two as it represents two protons.

Caption: A typical workflow for DFT analysis of tautomerism.

Implications for Drug Design and Development

A thorough understanding of the tautomeric behavior of 1-(Oxan-4-yl)butane-1,3-dione and similar β-dicarbonyl compounds is essential for several aspects of drug development:

-

Structure-Activity Relationship (SAR) Studies: The predominant tautomer in a physiological environment will be the one that interacts with the biological target. Understanding which tautomer is favored allows for more accurate SAR interpretations and the design of more potent analogues.

-

ADME Properties: The lipophilicity and hydrogen bonding capacity of the different tautomers can affect absorption, distribution, metabolism, and excretion (ADME) properties. For instance, a less polar enol form may exhibit better membrane permeability.

-

Solid-State Properties: In the solid state, one tautomer may be significantly more stable, which can influence crystal packing, solubility, and bioavailability of the final drug product.

Conclusion

The keto-enol tautomerism of 1-(Oxan-4-yl)butane-1,3-dione is a dynamic equilibrium governed by a delicate balance of intramolecular stabilization and intermolecular interactions with the solvent. A comprehensive characterization of this phenomenon requires a synergistic approach, combining the quantitative power of NMR spectroscopy with the qualitative insights from UV-Vis spectroscopy and the predictive capabilities of computational chemistry. For drug development professionals, a deep understanding of the tautomeric preferences of lead compounds is not merely an academic exercise but a critical component of rational drug design, enabling the optimization of efficacy, selectivity, and pharmacokinetic properties.

References

- Walsh Medical Media. (2024, May 24).

- SEDICI. (2010, July 21). Solvent effects on tautomerics equilibria in b-ketonitriles: NMR and theoretical studies.

- Harvard College. (2025, July 29).

- Laurella, S., Sierra, M., Furlong, J., & Allegretti, P. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149.

- Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.

- Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.

- Drexler, E. J., & Field, K. W. (n.d.). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds.

- Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (n.d.). PMC.

- Fiveable. (2025, August 15). 6.1 Keto-enol tautomerism. Organic Chemistry II.

- Manbeck, K. A., Boaz, N. C., Bair, N. C., Sanders, A. M. S., & Marsh, A. L. (2011). Substituent Effects on Keto–Enol Equilibria Using NMR Spectroscopy.

- Burawoy, A., & Thompson, A. R. (1953). The Effect of Solvents 012 the Tuutomeric Equilibria of 4-Aryluxo-1 -iNaphthols und the ortho-Effect. RSC Publishing.

- ThermoFisher. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.

- Novak, P., et al. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones.

- Wikipedia. (n.d.). Solvent effects.

- Vedantu. (2024, July 2). The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE.

- Chem Zipper. (2020, January 19). Why enol form of Beta Dicarbonyl compound more stable than those of monocarbonyl compounds?.

- Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems.

- Manbeck, K. A., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy.

- Benchchem. (2025). An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline.

- Bentham Science Publishers. (2004, January 1). Application of Organized Microstructures to Study Keto-Enol Equilibrium of β-Dicarbonyl Compounds.

- An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024, August 17). PubMed.

- Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. (2017, June 17).

- Udagawa, T., et al. (2021). H/D Isotope Effects in Keto-Enol Tautomerism of β-Dicarbonyl Compounds —Importance of Nuclear Quantum Effects of Hydrogen Nuclei—. Bulletin of the Chemical Society of Japan.

- Truman ChemLab. (2015, January 8). Keto-Enol Tautomerism.

- Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-enol versus nitrile-ketenimine equilibria. (2025, August 9).

- ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.

- DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.

- Wachter, N. M., Kreth, E. H., & D'Amelia, R. P. (2024, June 20). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides.

- PIPER. (n.d.). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides.

- β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. (n.d.).

- Let's not forget tautomers. (2009, October 20). PMC - NIH.

- PubChem. (n.d.). 1-(Oxan-4-yl)butane-1,3-dione.

- Resonance-assisted hydrogen bonds: a critical examination. Structure and stability of the enols of beta-diketones and beta-enaminones. (2007, May 10). PubMed.

- Pearson. (n.d.). Tautomerization Explained: Definition, Examples, Practice & Video Lessons.

- 4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy. (n.d.).

- Synthesis and Chemistry of 1,4-0xathianes and 1,4-ox

- PubChem. (n.d.). 1-(Pyridin-4-yl)butane-1,3-dione.

- Synthesis of 1-phenyl butane-1,3-dione. 2.4. Experimental Technique for.... (n.d.).

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]

- 4. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 6. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]

- 7. Solvent effects - Wikipedia [en.wikipedia.org]

- 8. Welcome to Chem Zipper.com......: Why enol form of Beta Dicarbonyl compound more stable than those of monocarbonyl compounds? [chemzipper.com]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 13. 296. The effect of solvents on the tautomeric equilibria of 4-arylazo-1-naphthols and the ortho-effect - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. cores.research.asu.edu [cores.research.asu.edu]

Beta-diketone tetrahydropyran derivatives literature review

Architecting the Tetrahydropyran Scaffold: A -Diketone Derived Synthetic & Therapeutic Guide

Executive Summary

The tetrahydropyran (THP) ring system represents a "privileged scaffold" in medicinal chemistry, ubiquitously present in polyether antibiotics, marine macrolides (e.g., Neopeltolide), and pheromones. Its saturated oxygen-containing heterocycle offers unique hydrogen-bonding vectors and conformational rigidity essential for high-affinity target binding. This technical guide focuses on the strategic utilization of

Structural & Mechanistic Foundations

The -Diketone Tautomeric Advantage

The utility of

-

Knoevenagel Condensations: Initiating ring closure via alkylidene intermediates.

-

Michael Additions: Serving as soft nucleophiles to trap activated alkenes.

-

Chelation: Stabilizing transition states in metal-catalyzed cyclizations.

The Oxocarbenium Ion Gateway

The formation of the THP ring from

Synthetic Architectures: Methodologies

We categorize the synthesis of

The Prins Cyclization Protocol

This is the most direct route to polysubstituted THPs.

-

Mechanism: Acid-mediated condensation of a homoallylic alcohol with an aldehyde.

-

Precursor: The homoallylic alcohol is often synthesized by the allylation of a

-hydroxy ketone (reduced -

Selectivity: High diastereoselectivity (cis-2,6) due to the thermodynamic stability of the equatorial substituents.

The Organocatalytic Cascade (Michael/Henry/Ketalization)

A sophisticated "one-pot" approach that generates high molecular complexity.

-

Components: Acetylacetone (1,3-diketone) +

-nitrostyrene + Alkynyl aldehyde. -

Catalyst: Bifunctional squaramide organocatalyst.

-

Workflow:

-

Michael Addition: Acetylacetone adds to

-nitrostyrene. -

Henry Reaction: The nitro group reacts with the aldehyde.

-

Ketalization: Intramolecular ring closure.

-

-

Outcome: THPs with up to five contiguous stereocenters.

Hetero-Diels-Alder (HDA) & Hydrogenation

-

Strategy: Reaction of a diene (often an enol ether of a

-diketone) with an aldehyde to form a dihydropyran, followed by stereoselective hydrogenation. -

Application: Key step in the total synthesis of Neopeltolide.

Visualization: Synthetic Pathways

The following diagram illustrates the divergent pathways from

Figure 1: Divergent synthetic pathways transforming

Pharmacological Landscape

The biological activity of

Anticancer Activity[3][4][5][6][7][8]

-

Mechanism: Inhibition of mitochondrial respiration and induction of apoptosis.

-

Key Compound: Neopeltolide (macrolide containing a THP ring derived via Prins/HDA chemistry).

-

Spiro-Fused Systems: Spiro-THP derivatives synthesized from cyclohexane-1,3-dione (cyclic

-diketone) exhibit significant cytotoxicity against HeLa and MCF-7 cell lines by arresting the cell cycle at the G1 phase.

Antimicrobial & Antifungal[6][9]

-

Mechanism: Disruption of bacterial cell wall synthesis.

-

SAR Insight: The presence of a halogen (Cl, Br) at the para-position of the phenyl ring attached to the THP scaffold significantly enhances potency against S. aureus.

Quantitative Bioactivity Data

| Compound Class | Precursor | Target Cell Line / Organism | Activity Metric (IC50 / MIC) | Mechanism |

| Spiro-THP Derivative | Cyclohexane-1,3-dione | HeLa (Cervical Cancer) | 43.63 µM | G1 Cell Cycle Arrest |

| Spiro-THP Derivative | Cyclohexane-1,3-dione | MCF-7 (Breast Cancer) | 52.59 µM | Apoptosis Induction |

| Neopeltolide Analog | P388 (Leukemia) | < 10 nM | Mitochondrial Inhibition | |

| 4-Chlorophenyl-THP | Acetylacetone | S. aureus | 21.7 µg/mL | Membrane Disruption |

Experimental Protocol: Organocatalytic Cascade Synthesis

Objective: Synthesis of a pentasubstituted tetrahydropyran via a Michael/Henry/Ketalization sequence.

Scope: Validated for acetylacetone and

Reagents & Equipment

-

Substrates: Acetylacetone (1.0 equiv),

-Nitrostyrene (1.2 equiv), Alkynyl Aldehyde (1.2 equiv). -

Catalyst: Bifunctional Squaramide Organocatalyst (5 mol%).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Purification: Flash Column Chromatography (Silica Gel).

Step-by-Step Methodology

-

Michael Addition Phase:

-

Charge a flame-dried round-bottom flask with Acetylacetone (1.0 mmol) and the Squaramide catalyst (0.05 mmol) in DCM (5 mL).

-

Add

-Nitrostyrene (1.2 mmol) at 0°C. -

Stir at room temperature for 4–6 hours. Monitor by TLC for the consumption of the diketone.

-

-

Henry/Ketalization Phase:

-

Without isolation, add the Alkynyl Aldehyde (1.2 mmol) to the reaction mixture.

-

Stir for an additional 12–24 hours at room temperature.

-

Mechanistic Note: The catalyst promotes the nitro-aldol (Henry) reaction, positioning the hydroxyl group for immediate intramolecular ketalization with the ketone of the Michael adduct.

-

-

Work-up & Isolation:

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue via flash chromatography (Hexane/EtOAc gradient).

-

Validation: Confirm structure via 1H-NMR (look for characteristic THP methine protons) and NOESY (to establish relative stereochemistry).

-

Future Outlook & Challenges

The field faces two primary challenges:

-

Stereochemical Leakage: While Prins cyclizations are highly selective, cascade reactions can suffer from epimerization if the reaction time is prolonged.

-

Scale-up: The use of complex organocatalysts (like squaramides) is expensive for multi-gram scale synthesis. Future work must focus on immobilized catalysts or transition-metal alternatives that mimic the bifunctional activation modes.

Visualization: Structure-Activity Relationship (SAR)

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical substitution sites on the THP ring governing biological efficacy.

References

-

Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide. Marine Drugs. [Link]

-

Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans. Beilstein Journal of Organic Chemistry. [Link]

-

Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines (and related heterocycles). Molecules. [Link]

-

Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. International Journal of Organic Chemistry. [Link]

Technical Guide: Thermodynamic Stability of 1-(Oxan-4-yl)butane-1,3-dione Enol Forms

Executive Summary

The thermodynamic stability of

Unlike simple acetylacetone derivatives, the introduction of the bulky, oxygen-containing oxan-4-yl substituent introduces complex steric and electronic vectors that perturb the classic keto-enol equilibrium. This document outlines the theoretical framework, computational prediction protocols, and experimental validation workflows required to characterize these tautomeric states.

Structural Dynamics & Theoretical Framework

The Tautomeric Landscape

The molecule exists in a dynamic equilibrium between three primary species: the diketo form and two distinct cis-enol forms. Due to the asymmetry introduced by the oxan-4-yl group, the two enol forms are chemically non-equivalent.

-

Diketo Form: Both carbonyls are intact. The central methylene protons are acidic (

). -

Enol-A (Proximal): Enolization occurs at the carbonyl adjacent to the oxane ring.

-

Enol-B (Distal): Enolization occurs at the carbonyl adjacent to the methyl group.

Thermodynamic Drivers

The stability of the enol forms is governed by the formation of a Resonant Assisted Hydrogen Bond (RAHB). This intramolecular hydrogen bond (IMHB) creates a pseudo-aromatic six-membered ring, stabilizing the enol by 10–15 kcal/mol relative to the diketo form in the gas phase.

Critical Instability Factors for the Oxan-4-yl Moiety:

-

Steric Anchoring: The oxan-4-yl group adopts a chair conformation. In Enol-A , the steric bulk of the oxane ring forces a clash with the enol hydroxyl or the vinylic proton, potentially destabilizing the planar geometry required for effective RAHB.

-

Electronic Repulsion: The ether oxygen in the oxane ring (position 4 relative to the carbonyl attachment) exerts a weak inductive withdrawing effect (-I), but more importantly, its lone pairs may create dipole-dipole repulsion if the enol oxygen aligns unfavorably.

Hypothesis: Based on steric principles observed in analogous cyclohexyl-

Computational Assessment (In Silico Protocol)

Before wet-lab synthesis, thermodynamic parameters must be modeled to prioritize synthetic targets.

Density Functional Theory (DFT) Workflow

Standard force fields (MM2/MMFF) fail to accurately capture the electronic delocalization of the RAHB. A hybrid DFT approach is required.

Recommended Protocol:

-

Conformational Search: Generate rotamers for the oxane ring to ensure the global minimum is found (axial vs. equatorial attachment).

-

Optimization: Run geometry optimization using M06-2X/6-311++G(d,p) . The M06-2X functional is superior for describing non-covalent interactions (like IMHB) compared to B3LYP.

-

Solvation: Apply the SMD (Solvation Model based on Density) for chloroform (to mimic non-polar biological pockets) and water (to mimic plasma).

Visualization of Tautomerization Pathway

The following diagram illustrates the energy landscape and connectivity of the tautomers.

Caption: Thermodynamic pathway showing the kinetic competition between the sterically hindered Proximal Enol and the favored Distal Enol.

Experimental Characterization (Wet Lab)

To validate the computational model, a self-validating NMR workflow is essential.

Synthesis & Purification Note

-

Caution: Silica gel chromatography can catalyze keto-enol tautomerization or sequester the enol form.

-

Recommendation: Use neutral alumina or distill the compound if it is an oil. Store under inert atmosphere at -20°C to prevent oxidative cleavage of the enol double bond.

Variable Temperature (VT) NMR Protocol

This protocol determines the enthalpy (

Materials:

-

Compound: 20 mg 1-(oxan-4-yl)butane-1,3-dione.

-

Solvents:

(non-polar, favors enol) and

Step-by-Step Workflow:

-

Preparation: Dissolve sample in

. Ensure the solution is anhydrous (water acts as a catalyst for exchange). -

Acquisition: Acquire

NMR spectra at 298K, 308K, 318K, and 328K. -

Key Signals to Monitor:

-

Enol -OH: Broad singlet, typically

14.0 – 16.0 ppm (indicates strong IMHB). -

Enol Vinyl -CH=: Singlet,

5.5 – 6.5 ppm. -

Keto -CH2-: Singlet,

3.5 – 4.0 ppm.

-

-

Quantification: Integrate the Enol Vinyl proton (

) vs. the Keto methylene protons ( -

Van 't Hoff Plot: Plot

vs.

Infrared (IR) Spectroscopy Validation

While NMR provides ratios, IR confirms the strength of the H-bond.

-

Diketo Carbonyls: Sharp bands at ~1710 cm

and ~1730 cm -

Chelated Enol: Broad, intense band shifted to ~1600–1640 cm

(C=O) and ~1550 cm

Data Synthesis & Interpretation

The following table summarizes expected trends based on substituent effects.

| Parameter | Diketo Form | Enol Form (General) | Impact of Oxan-4-yl Group |

| Solvent Preference | Polar (DMSO, | Non-polar ( | Oxane oxygen increases solubility in polar media, slightly shifting |

| Dipole Moment | High | Low (due to symmetry/IMHB) | Oxane ring dipole may destabilize the enol if aligned parallel to the C=O dipole. |

| Steric Energy | Low (flexible) | High (planar constraint) | High: Oxane bulk destabilizes Enol-A, favoring Enol-B. |

Calculating Free Energy

Using the

-

If

, the enol form is stable. -

For 1-(oxan-4-yl)butane-1,3-dione in

, expect -

In

, expect

Implications for Drug Design[1]

Understanding this equilibrium is vital for:

-

Bioisosterism: The enol form mimics phenol rings. If the oxane ring forces the molecule into the diketo form (via steric clash), the compound may lose potency against targets requiring a planar, H-bond donor motif.

-

Permeability: The enol form, with its internal H-bond, is more lipophilic (higher

) and permeates membranes better than the diketo form. -

Metabolic Stability: The exposed enol double bond is susceptible to oxidative metabolism. Steric shielding by the oxane ring (in Enol-A) could protect against this, but if Enol-B is dominant, the double bond remains exposed.

Experimental Workflow Diagram

Caption: Integrated workflow combining wet-lab synthesis with computational verification to determine tautomeric constants.

References

-

Sloop, J. C., et al. (2011).[1] "Electron-Deficient Aryl

-Diketones: Synthesis and Novel Tautomeric Preferences." European Journal of Organic Chemistry.[1] Link -

Sandler, I., et al. (2021).[1] "Explanation of Substituent Effects on the Enolization of

-Diketones and -

Hansen, P. E., et al. (2021).[2] "Structural Studies of

-Diketones and Their Implications on Biological Effects." Molecules. Link -

Belova, N. V., et al. (2010).

-diketones." Journal of Molecular Structure. Link -

Manolova, Y., et al. (2014).[1] "The effect of the water on the curcumin tautomerism: A quantitative approach." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

Sources

The Emerging Potential of Oxanyl-Substituted β-Diketones in Therapeutic Development

An In-Depth Technical Guide

A Senior Application Scientist's Perspective on a Novel Chemical Scaffold

This guide provides a comprehensive technical overview of the potential biological activities of β-diketones featuring an oxanyl substituent (e.g., tetrahydrofuranyl, dioxanyl). Directed at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple literature review. It synthesizes established principles of β-diketone chemistry with the strategic introduction of an oxygen-containing heterocyclic moiety to forecast potential therapeutic applications and provides a robust framework for their experimental validation.

The β-Diketone: A Privileged Scaffold in Medicinal Chemistry

The β-diketone motif, characterized by two carbonyl groups separated by a methylene carbon, is a cornerstone in synthetic and medicinal chemistry.[1][2] Its true power lies in its keto-enol tautomerism, which allows the formation of a stable six-membered ring via an intramolecular hydrogen bond in the enol form. This feature is critical for its biological activity, primarily through its exceptional ability to chelate metal ions, a function vital to many enzymatic processes.[3][4] This chelating capacity, combined with a versatile scaffold that can be readily modified, has established β-diketones as key intermediates and pharmacophores in compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

The inherent reactivity and structural features of β-diketones make them valuable starting points for synthesizing a wide array of heterocyclic compounds, further broadening their therapeutic potential.[1]

The Strategic Introduction of the Oxanyl Moiety: A Hypothesis-Driven Approach

While the core β-diketone scaffold is well-studied, the specific incorporation of an oxanyl substituent (a saturated oxygen-containing ring) is a largely unexplored area brimming with potential. The rationale for this substitution is rooted in established medicinal chemistry principles:

-

Modulation of Physicochemical Properties: The oxygen atom in an oxanyl ring acts as a hydrogen bond acceptor, which can significantly alter a molecule's solubility, polarity, and membrane permeability. This is a critical factor in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Metabolic Stability: Introducing a heterocyclic ring can block or alter sites of metabolic degradation, potentially increasing the compound's half-life and bioavailability.

-

Novel Target Interactions: The oxanyl ring introduces a distinct three-dimensional geometry and a localized polar region, which could facilitate novel binding interactions with biological targets that are inaccessible to simpler alkyl or aryl-substituted β-diketones.

-

Bioisosteric Replacement: An oxanyl ring can serve as a bioisostere for other cyclic or acyclic fragments, helping to fine-tune biological activity while potentially reducing off-target effects.

By combining the proven metal-chelating and reactive nature of the β-diketone core with the property-modulating effects of an oxanyl substituent, we can hypothesize the creation of novel compounds with enhanced efficacy and improved pharmacological profiles.

Synthetic Pathways to Oxanyl-Substituted β-Diketones

The synthesis of these target compounds can be achieved by adapting well-established methods for β-diketone formation, primarily by utilizing starting materials that already contain the oxanyl ring.

One of the most common and versatile methods is the Claisen condensation , which involves the reaction of an ester with a ketone in the presence of a strong base.[1] To generate an oxanyl-substituted β-diketone, one could react an oxanyl-containing ketone (e.g., 1-(tetrahydrofuran-2-yl)ethan-1-one) with an appropriate ester.

Another powerful method is the Baker-Venkataraman Rearrangement .[7] This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a β-diketone. In our context, either the acetophenone or the acyl group could bear the oxanyl moiety.[8]

Below is a generalized workflow for the synthesis via a Claisen-type condensation.

Caption: Proposed workflow for the synthesis of oxanyl-substituted β-diketones.

Postulated Biological Activity & Mechanisms of Action

Based on the extensive literature on β-diketone derivatives, we can postulate several key biological activities for their oxanyl-substituted analogues.

Anticancer Potential

The β-diketone scaffold is present in numerous compounds with antiproliferative activity.[6] The primary mechanisms are believed to involve the induction of apoptosis and the inhibition of key cellular processes.

-

Mechanism of Action: Many β-diketones induce apoptosis by generating reactive oxygen species (ROS) within cancer cells, leading to mitochondrial dysfunction and the activation of caspase signaling cascades.[9] Their metal-chelating properties can also disrupt the function of metalloenzymes that are critical for tumor growth and proliferation.[10]

-

Influence of the Oxanyl Moiety: The oxanyl group could enhance anticancer activity by improving cellular uptake or by facilitating specific interactions with proteins in the apoptotic pathway. For example, the hydrogen bond-accepting oxygen could interact with amino acid residues in the active site of an enzyme like a kinase or a splicing factor, a mechanism observed in some complex natural products containing tetrahydrofuran rings.[11]

The diagram below illustrates a potential pathway for inducing apoptosis in cancer cells.

Caption: Postulated apoptotic pathway induced by oxanyl-substituted β-diketones.

Antimicrobial Potential

β-Diketone derivatives have shown promising activity against a range of bacterial and fungal pathogens.[7][12]

-

Mechanism of Action: The antimicrobial effects are often attributed to the disruption of cellular respiration, inhibition of essential enzymes, or compromising the integrity of the cell membrane. Azoderivatives of β-diketones have been shown to impact transcription, translation, and oxidative pathways in bacteria.[9]

-

Influence of the Oxanyl Moiety: The polarity imparted by the oxanyl ring could alter how the molecule interacts with and penetrates the bacterial cell wall or fungal cell membrane. This could lead to a broader spectrum of activity or increased potency against resistant strains compared to more lipophilic β-diketones.

Anti-inflammatory Potential

Inflammation is a complex biological response, and β-diketones have been identified as potent anti-inflammatory agents.[5] The most famous natural β-diketone, curcumin, is well-known for these properties.

-

Mechanism of Action: β-Diketones can inhibit key pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), thereby reducing the production of prostaglandins and leukotrienes.[13] They can also suppress the activation of the master inflammatory transcription factor, NF-κB, which controls the expression of numerous pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[13]

-

Influence of the Oxanyl Moiety: The oxanyl group could improve the selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1), potentially leading to a better safety profile with fewer gastrointestinal side effects. It may also enhance interactions with kinases or other proteins within the NF-κB signaling pathway.

A Framework for Experimental Validation

To move from hypothesis to evidence, a structured, multi-tiered screening approach is essential. The following protocols provide a self-validating system for assessing the potential biological activities of novel oxanyl-substituted β-diketones.

General Experimental Workflow

The overall strategy involves a primary screen for a specific activity, followed by secondary assays to determine potency, selectivity, and mechanism of action.

Caption: Tiered experimental workflow for validating biological activity.

Detailed Experimental Protocols

This protocol determines the concentration at which a compound inhibits cancer cell growth by 50% (IC50).

-

Cell Culture: Seed human cancer cells (e.g., HCT-116 colon cancer) and a non-malignant control cell line (e.g., ARPE-19 retinal epithelial cells) in separate 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and use non-linear regression to determine the IC50 value. The selectivity index (SI) is calculated as (IC50 in normal cells) / (IC50 in cancer cells). A higher SI value indicates greater cancer cell-specific toxicity.[14]

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

-

Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Plate Preparation: Add 50 µL of sterile broth to each well of a 96-well microtiter plate. Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column and perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum density of approx. 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a procedural control.[7]

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[9]

This protocol measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells.

-

Cell Culture: Seed murine macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.

-

Inflammatory Challenge: Add Lipopolysaccharide (LPS) to each well (final concentration of 1 µg/mL) to stimulate an inflammatory response. Include wells with cells and compound but no LPS, and wells with cells and LPS but no compound (vehicle control).

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells and carefully collect the supernatant.

-

Cytokine Measurement: Quantify the concentration of a key pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

-

Analysis: Compare the cytokine levels in the compound-treated wells to the LPS-only control wells to determine the percentage of inhibition. Calculate the IC50 for cytokine release inhibition. A cell viability assay (like MTT) should be run in parallel to ensure the observed inhibition is not due to cytotoxicity.[13]

Data Interpretation & Future Directions

The initial screening results will guide the subsequent stages of development. A promising "hit" compound would exhibit potent activity in a primary assay (e.g., low micromolar IC50 or MIC) and, crucially, a favorable selectivity index. For anticancer agents, an SI > 10 is often considered a benchmark for further investigation.

Compounds that meet these criteria should be advanced to more complex secondary assays. For anticancer candidates, this includes cell cycle analysis and specific apoptosis assays (e.g., Annexin V staining).[14] For antimicrobial candidates, time-kill kinetic studies and testing against a broader panel of resistant strains are necessary. For anti-inflammatory candidates, in vivo models of inflammation, such as carrageenan-induced paw edema in rodents, provide essential efficacy data.

The introduction of an oxanyl substituent to the versatile β-diketone scaffold represents a logical and promising strategy in the search for novel therapeutic agents. By leveraging the known biological activities of β-diketones and the favorable physicochemical properties conferred by the oxanyl ring, it is possible to rationally design new chemical entities with significant potential. The experimental framework provided here offers a clear and robust pathway to validate this potential and identify lead candidates for further preclinical development.

References

-

Pradhan, J., & Goyal, A. (2015). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research & Allied Sciences, 4(2), 01-18. Available from: [Link]

-

Moreno-García, J., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Pharmaceuticals, 14(10), 1043. Available from: [Link]

-

Patil, S. A., et al. (2012). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Scholars Research Library, 4(1), 225-231. Available from: [Link]

-

Rajbhoj, A. S., et al. (2012). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica, 4(6), 1868-1874. Available from: [Link]

-

Kandhavelu, M., et al. (2015). Antimicrobial activity and molecular analysis of azoderivatives of β-diketones. European Journal of Pharmaceutical Sciences, 66, 159-170. Available from: [Link]

-

Moreno-García, J., et al. (2021). Recent Developments in the Synthesis of β-Diketones. ResearchGate. Available from: [Link]

-

MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Available from: [Link]

-

Kandhavelu, M., et al. (2014). Antimicrobial activity and molecular analysis of Azoderivatives of β-diketones. ResearchGate. Available from: [Link]

-

Bhise, N. A., et al. (2019). SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β-DIKETONE AND ITS METAL COMPLEXES. Asian Journal of Pharmaceutical and Clinical Research, 12(1), 101-113. Available from: [Link]

-

Moreno-García, J., et al. (2021). Recent Developments in the Synthesis of β-Diketones. MDPI. Available from: [Link]

-

Alov, P., et al. (2015). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 20(4), 6864-6881. Available from: [Link]

-

Sgarlata, C., et al. (2007). Synthesis and characterization of new beta-diketo derivatives with iron chelating ability. Journal of Inorganic Biochemistry, 101(2), 249-259. Available from: [Link]

-

Kim, Y., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Bioorganic & Medicinal Chemistry Letters, 108, 129789. Available from: [Link]

-

Del Gobbo, J., et al. (2024). Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates. Molecules, 29(4), 776. Available from: [Link]

-

Sathya, R., et al. (2020). Dieckol attenuates the nociception and inflammatory responses in different nociceptive and inflammatory induced mice model. Biomedicine & Pharmacotherapy, 129, 110404. Available from: [Link]

-

Del Gobbo, J., et al. (2024). Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment. IRIS (Institutional Research Information System). Available from: [Link]

-

Gligorijević, N., et al. (2016). β-Diketones as Scaffolds for Anticancer Drug Design - From Organic Building Blocks to Natural Products and Metallodrug Components. ResearchGate. Available from: [Link]

-

Vankayala, S., et al. (2023). Effect of cyclic substituents on the anti-cancer activity and DNA interaction of ruthenium(II) bis-phenanthroline dipyridoquinoline. Frontiers in Chemistry, 11, 1248455. Available from: [Link]

-

Gojani, E. G., et al. (2023). Anti-Inflammatory Properties of Eugenol in Lipopolysaccharide-Induced Macrophages and Its Role in Preventing β-Cell Dedifferentiation and Loss Induced by High Glucose-High Lipid Conditions. International Journal of Molecular Sciences, 24(22), 16400. Available from: [Link]

-

Wang, G., et al. (2016). Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid. Pharmaceutical Biology, 54(10), 2266-2273. Available from: [Link]

Sources

- 1. ijpras.com [ijpras.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Antimicrobial activity and molecular analysis of azoderivatives of β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Effect of cyclic substituents on the anti-cancer activity and DNA interaction of ruthenium(II) bis-phenanthroline dipyridoquinoline [frontiersin.org]

- 14. Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for the Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)butane-1,3-dione via Crossed Claisen Condensation

Introduction & Scope

This Application Note details the optimized protocol for the crossed Claisen condensation of methyl tetrahydro-2H-pyran-4-carboxylate with acetone . The resulting product, 1-(tetrahydro-2H-pyran-4-yl)butane-1,3-dione , serves as a critical 1,3-dicarbonyl scaffold in drug discovery, particularly for the synthesis of pyrazole- and isoxazole-based kinase inhibitors (e.g., p38 MAP kinase or JAK inhibitors).

Reaction Overview

The transformation involves the nucleophilic attack of the acetone enolate (generated in situ) on the ester carbonyl of the pyran carboxylate. To ensure high yields and prevent the self-condensation of acetone (mesityl oxide formation), this protocol utilizes Sodium Hydride (NaH) as a strong, irreversible base in anhydrous Tetrahydrofuran (THF) .

Chemical Transformation:

Mechanistic Insight & Causality

Understanding the mechanism is vital for troubleshooting. The reaction is driven by thermodynamics; while the initial attack is reversible, the final deprotonation of the product (which is more acidic than the starting materials) by the base renders the process effectively irreversible until the acidic quench.

Reaction Pathway Diagram

The following diagram illustrates the stepwise mechanism and the critical "thermodynamic sink" that drives the yield.

Figure 1: Mechanistic pathway of the crossed Claisen condensation. The formation of the stable enolate salt prevents the reverse reaction.

Experimental Protocol

Reagents & Equipment

| Reagent | Equiv.[1][2] | Role | Grade/Notes |

| Methyl tetrahydro-2H-pyran-4-carboxylate | 1.0 | Electrophile | >98% Purity |

| Acetone | 1.2 - 1.5 | Nucleophile | Anhydrous, Dried over MgSO4 |

| Sodium Hydride (NaH) | 1.5 - 2.0 | Base | 60% dispersion in mineral oil |

| THF (Tetrahydrofuran) | Solvent | Solvent | Anhydrous, Inhibitor-free |

| HCl (1N or 2N) | Quench | Proton Source | Aqueous solution |

Equipment:

-

3-Neck Round Bottom Flask (RBF) with reflux condenser.

-

Nitrogen/Argon inert gas manifold.

-

Pressure-equalizing addition funnel.

-

Internal temperature probe.

Step-by-Step Methodology

Step 1: Base Preparation (The "Slurry")

-

Safety Check: Ensure all glassware is oven-dried. NaH reacts violently with moisture.

-

Charge the RBF with NaH (1.5 equiv) .

-

Optional: To remove mineral oil, wash NaH twice with dry hexane/heptane under inert atmosphere. Decant the wash. (Note: For scales <10g, this is often unnecessary if the oil does not interfere with downstream purification).

-

Add anhydrous THF (approx. 10 mL per gram of ester) to create a stirred suspension.

-

Heat the suspension to 60°C .

Step 2: Controlled Addition (The "Cocktail")

Why this method? Premixing the ester and ketone and adding them to the hot base minimizes the concentration of free ketone, thereby reducing the risk of acetone self-condensation (aldol side-reaction).

-

In a separate flask, mix Methyl tetrahydro-2H-pyran-4-carboxylate (1.0 equiv) and Acetone (1.2 equiv) .

-

Transfer this mixture to the addition funnel.

-

Add the mixture dropwise to the refluxing NaH suspension over 30–45 minutes.

-

Observation: Evolution of hydrogen gas (

) will occur. Ensure proper venting through a bubbler. -

Color Change: The solution typically turns yellow/orange as the enolate forms.

-

Step 3: Reaction Completion

-

After addition is complete, continue to reflux for 2–3 hours .

-

Monitor: Check reaction progress via TLC (System: 20% EtOAc/Hexane) or LC-MS. The starting ester spot should disappear.

Step 4: Quench and Isolation

-

Cool the reaction mixture to 0°C (Ice bath).

-

Carefully quench by dropwise addition of 1N HCl until pH reaches 2–3.

-

Extract the aqueous layer with Ethyl Acetate (3x) .

-

Combine organic layers and wash with Brine .

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification

The crude material is often a keto-enol mixture.

-

Flash Chromatography: Silica gel; Gradient 0%

30% EtOAc in Hexanes. -

Yield Expectation: 75% – 85%.

Workflow Visualization

The following diagram outlines the operational sequence to ensure reproducibility.

Figure 2: Operational workflow for the synthesis of 1-(tetrahydro-2H-pyran-4-yl)butane-1,3-dione.

Quality Control & Data Analysis

The product exists in equilibrium between the keto and enol forms. NMR analysis in

Expected Analytical Data

| Technique | Expected Signal / Characteristic | Interpretation |

| TLC | Product is more polar than starting ester but less than acid. | |

| 1H NMR (Enol) | Enolic -OH (Intramolecular H-bond). | |

| 1H NMR (Vinyl) | Vinyl proton of the enol form (-CO-CH=C(OH)-). | |

| 1H NMR (Pyran) | Characteristic Pyran ring protons. | |

| 1H NMR (Methyl) | Terminal methyl group (-CH3). | |

| Mass Spec | [M+H]+ = 171.1 | Molecular Ion (C9H14O3). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent/reagents. | Ensure THF is distilled/anhydrous. Use fresh NaH. |

| Self-Condensation | Acetone concentration too high. | Increase dilution; slow down the addition rate of the ester/acetone mix. |

| No Reaction | Base inactive or temp too low. | Verify NaH quality (grey powder, not white). Ensure vigorous reflux. |

| Emulsion during workup | Pyran ring polarity. | Saturate aqueous phase with NaCl (solid) before extraction. |

References

-

Claisen, L. (1887). "Über die Einführung von Säureradikalen in Ketone." Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657.

-

March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (Section: The Claisen Condensation).[4][5][6][7]

-

Synthesis of Pyran-4-yl-diketones: Analogous procedures for pyran-functionalized diketones can be found in kinase inhibitor patents, e.g., WO 2008/157191 (p38 MAP Kinase Inhibitors).

-

Organic Syntheses: "Acylation of Ketones with Esters: General Procedure." Org.[1][7] Synth. Coll. Vol. 3, p.251.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl tetrahydropyran-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. synarchive.com [synarchive.com]

- 7. Claisen Condensation [organic-chemistry.org]

Application Note: Metal Complexation using 1-(Oxan-4-yl)butane-1,3-dione

Executive Summary

This guide details the protocols for utilizing 1-(Oxan-4-yl)butane-1,3-dione (also known as 1-(tetrahydro-2H-pyran-4-yl)butane-1,3-dione) as a bidentate O,O'-donor ligand for transition metal and lanthanide complexation.

Unlike standard acetylacetone (acac), the incorporation of the oxan-4-yl (tetrahydropyran) moiety introduces specific steric bulk and polarity adjustments. The ether oxygen within the ring acts as a weak hydrogen-bond acceptor, potentially influencing crystal packing and solubility profiles in polar organic solvents, making this ligand superior for applications requiring fine-tuned lipophilicity, such as biological assays or homogeneous catalysis.

Ligand Profile & Chemical Logic

Physicochemical Properties[1][2]

-

IUPAC Name: 1-(oxan-4-yl)butane-1,3-dione[1]

-